1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Description
1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a sulfonylpiperazine derivative characterized by a piperazine core substituted with a dichlorinated and methoxylated phenylsulfonyl group at position 1 and a 2,3-dimethylphenyl group at position 2. The molecular formula is C₁₉H₂₁Cl₂N₂O₃S, with a molecular weight of 437.36 g/mol. The 2,5-dichloro-4-methoxyphenyl sulfonyl moiety enhances electron-withdrawing properties, while the 2,3-dimethylphenyl group contributes steric bulk, influencing receptor-binding interactions.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-17(14(13)2)22-7-9-23(10-8-22)27(24,25)19-12-15(20)18(26-3)11-16(19)21/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVKPTOTRHDSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of chloro or methoxy groups with other functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonyl group attached to a piperazine ring, which is further substituted with a dichloromethoxyphenyl moiety. Its molecular formula is with a molecular weight of 395.29 g/mol. The presence of both electron-withdrawing and electron-donating groups contributes to its unique reactivity.
Medicinal Chemistry
Anticancer Activity :
Research indicates that this compound exhibits potential as an inhibitor for specific molecular targets involved in cancer progression. Notably, it has been studied for its inhibitory effects on Opsin 4/melanopsin, which plays a crucial role in non-small cell lung cancer (NSCLC) pathways. The compound has demonstrated efficacy in inhibiting the growth of NSCLC cells and patient-derived xenograft tumors in murine models.
Mechanism of Action :
The mechanism involves the disruption of the PKC/BRAF/MEK/ERK signaling pathway, essential for tumor cell survival and proliferation. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
Biological Studies
Signal Transduction Research :
The compound is utilized to investigate the effects of inhibiting specific signaling pathways across various biological systems. Its ability to modulate protein kinase activities makes it a valuable tool for studying cellular responses to external stimuli and understanding disease mechanisms.
Case Study 1: Inhibition of Lung Cancer Growth
In a study published in Cancer Research, researchers evaluated the compound's effects on human lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with alterations in apoptosis markers. This study highlights its potential as a therapeutic agent against NSCLC.
Case Study 2: Mechanistic Insights into Signal Pathways
A subsequent investigation focused on the compound's mechanism of action through in vitro assays measuring ERK phosphorylation levels. The findings revealed that treatment with the compound resulted in decreased ERK activation, supporting its role as a signaling inhibitor.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural variations among sulfonylpiperazine derivatives and their implications:
| Compound Name | Molecular Formula | Substituents on Sulfonyl Group | Substituents on Piperazine | Key Structural Differences |
|---|---|---|---|---|
| Target Compound: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine | C₁₉H₂₁Cl₂N₂O₃S | 2,5-dichloro-4-methoxy | 2,3-dimethylphenyl | Reference compound for comparison |
| 1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine | C₁₉H₂₃FN₂O₂S | 4-fluoro-3-methyl | 2,6-dimethylphenyl | Fluorine replaces chlorine; methoxy absent |
| Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- | C₁₈H₂₂N₂O₄S | 2-methyl-5-nitro | 2,4-dimethylphenyl | Nitro group increases reactivity |
| 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | C₂₄H₂₅ClN₂O₂S | 4-methylphenyl | 3-chlorophenyl | Chlorine position differs; no methoxy group |
| 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine | C₂₄H₃₁N₂O₂S | 4-cyclohexylphenyl | 2,4-dimethylphenyl | Cyclohexyl group adds steric bulk |
| 1-(2,5-Dichlorophenyl)piperazine hydrochloride | C₁₀H₁₄Cl₄N₂ | None (no sulfonyl group) | 2,5-dichlorophenyl | Lacks sulfonyl moiety; simpler structure |
Physicochemical Properties
- Solubility : The methoxy group improves aqueous solubility relative to purely chlorinated analogs (e.g., ) .
- Molecular Weight : The target compound’s higher molecular weight (437.36 g/mol) may reduce blood-brain barrier permeability compared to lighter derivatives like (362.5 g/mol) .
Biological Activity
Overview
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
- Molecular Formula : C15H17Cl2N2O3S
- CAS Number : 433966-92-8
- Molar Mass : 371.238 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Sulfonyl Chloride : Reacting 2,5-dichloro-4-methoxybenzenesulfonyl chloride with appropriate reagents.
- Formation of Piperazine Derivative : The sulfonyl chloride is then reacted with 4-(2,3-dimethylphenyl)piperazine in the presence of a base to yield the final product.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the PKC/BRAF/MEK/ERK signaling pathway, which is crucial for the proliferation and survival of cancer cells, particularly in lung cancer models .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In vitro Studies : Demonstrated inhibition of lung cancer cell lines with IC50 values indicating potent activity against tumor growth.
- In vivo Studies : Efficacy shown in patient-derived xenograft models in mice, leading to reduced tumor size and improved survival rates.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) Inhibition : Exhibited promising AChE inhibitory activity with IC50 values comparable to established inhibitors .
- Urease Inhibition : Shown to inhibit urease effectively, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine?
The synthesis typically involves multi-step reactions, including sulfonylation and alkylation. For example:
- Step 1 : React 1-(2,3-dimethylphenyl)piperazine with a sulfonyl chloride derivative (e.g., 2,5-dichloro-4-methoxybenzenesulfonyl chloride) in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, 10% methanol/0.1% ammonium) to remove unreacted reagents .
- Critical factors : Control moisture and oxygen to prevent side reactions. Use palladium catalysts for coupling steps if required .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization techniques :
- NMR spectroscopy : Confirm substituent positions (e.g., methoxy, dimethylphenyl groups) via proton and carbon shifts .
- Mass spectrometry : Verify molecular weight (e.g., observed m/z ~470–480 for [M+H]+) .
- X-ray crystallography : Resolve steric interactions between the sulfonyl and dimethylphenyl groups .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
- Stability tests under varying pH (3–9) and temperature (4–37°C) can confirm shelf life .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence biological activity?
- Structure-activity relationship (SAR) :
- The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
- The 2,5-dichloro-4-methoxyphenylsulfonyl moiety may modulate receptor binding through electron-withdrawing effects .
- Experimental validation : Compare IC₅₀ values against analogs (e.g., nitro- or fluoro-substituted derivatives) in enzyme inhibition assays .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methods :
- Case study : Replace the methoxy group with a trifluoromethyl group to enhance metabolic stability .
Q. How should contradictory data in biological assays be resolved?
- Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, redox potential).
- Resolution :
- Standardize protocols (e.g., uniform buffer pH 7.4, 37°C) .
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
